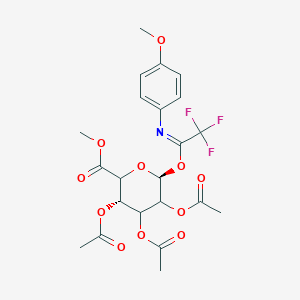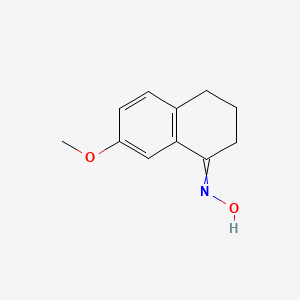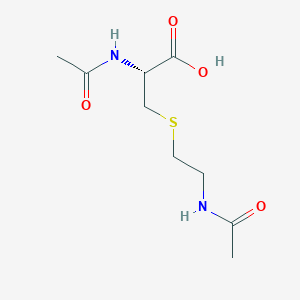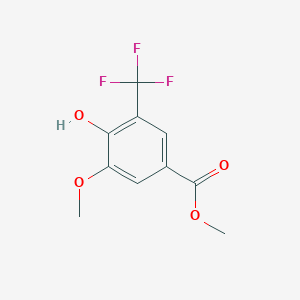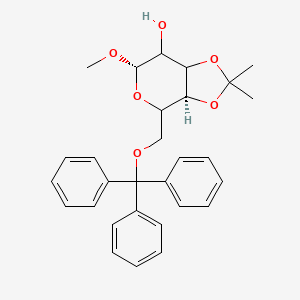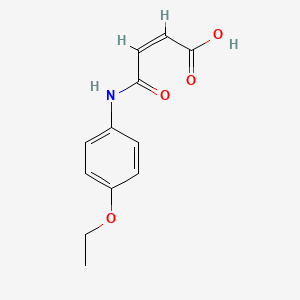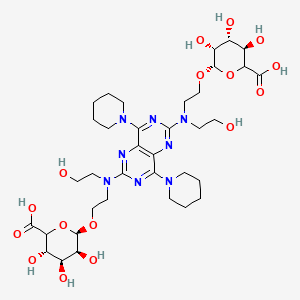
Dipyridamole Di-O-|A-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipyridamole is a pharmaceutical compound known for its ability to inhibit platelet aggregation and vasodilation. It elevates cyclic adenosine monophosphate (cAMP) levels in various cells, influencing blood flow and cardiovascular health. Its metabolites, including glucuronides, play a significant role in its pharmacokinetics and biological effects.
Synthesis Analysis
The synthesis of dipyridamole derivatives, including potential glucuronide forms, involves complex chemical reactions, often requiring catalysis to promote bond formation between the dipyridamole molecule and glucuronic acid. One study described the synthesis of polycyclic heterocycles, indicative of the synthetic strategies that might be employed for creating dipyridamole derivatives (Loones et al., 2006).
Molecular Structure Analysis
Dipyridamole's structure features a flexible backbone, hydrophobic characteristics, and several hydrogen bond donors and acceptors, facilitating its interaction with biological targets. These structural features are crucial for its biological activity and interactions with enzymes such as α-Glucosidase and α-Amylase (Esmaeili et al., 2019).
Chemical Reactions and Properties
Dipyridamole undergoes various chemical reactions, including glucuronidation, where it forms glucuronide metabolites. This biotransformation is essential for its clearance from the body. Studies on dipyridamole's glucuronides have highlighted their presence in biological systems and their significance in drug metabolism (Zak et al., 1963).
Physical Properties Analysis
The physical properties of dipyridamole, such as solubility and stability, are influenced by its molecular structure and the presence of glucuronide metabolites. The formation of a hydrochloride salt of dipyridamole, for example, can enhance its solubility and bioavailability, indicating how modifications to the molecule can affect its physical characteristics (Vepuri et al., 2016).
科学的研究の応用
Dipyridamole, a known adenosine reuptake and phosphodiesterase inhibitor, possesses antiplatelet and vasodilating activities, and is primarily metabolized in the liver, mainly excreted as glucuronide conjugates, including Dipyridamole Di-O-β-D-glucuronide, through the bile. The glucuronidation of Dipyridamole enhances its solubility and excretion, indicating a significant route of metabolism that aids in understanding its pharmacokinetics and the detoxification processes involved (Khalil, Belal, & Al-badr, 2005).
Pharmacokinetics and Therapeutic Monitoring
The pharmacokinetics of Dipyridamole and its glucuronide metabolites have been extensively studied, revealing that Dipyridamole's glucuronide conjugates can have pharmacological or toxicological effects, either directly or indirectly influencing the parent drug's pharmacokinetics. This underscores the significance of monitoring these glucuronides in therapeutic drug monitoring, potentially optimizing therapeutic outcomes (Shipkova & Wieland, 2005).
Drug Delivery Systems
Innovative drug delivery systems for Dipyridamole, including Polycaprolactone (PCL) fibers prepared by coaxial electrospinning, incorporate Dipyridamole and its metabolites, such as glucuronides. These systems aim to achieve sustained drug release and improve bioavailability, potentially reducing the risk of recurrent stroke events by providing a steady anti-platelet treatment. The structural and physical properties of these fibers can be tailored by adjusting the concentrations of PCL and Dipyridamole, including its glucuronide forms, affecting the fiber diameter, surface hydrophilicity, encapsulation efficiency, and drug release kinetics (Repanas & Glasmacher, 2015).
特性
IUPAC Name |
(3S,4S,5S,6R)-6-[2-[[2-[2-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56N8O16/c45-15-11-43(13-17-57-33-25(51)21(47)23(49)27(59-33)31(53)54)35-38-20-19(29(39-35)41-7-3-1-4-8-41)37-36(40-30(20)42-9-5-2-6-10-42)44(12-16-46)14-18-58-34-26(52)22(48)24(50)28(60-34)32(55)56/h21-28,33-34,45-52H,1-18H2,(H,53,54)(H,55,56)/t21-,22+,23-,24+,25-,26+,27?,28?,33+,34- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJFCIJCCRXIKL-RJQGGIIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O)N(CCO)CCOC6C(C(C(C(O6)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)N(CCO)CCO[C@@H]6[C@@H]([C@@H]([C@H](C(O6)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56N8O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675871 |
Source


|
| Record name | 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
856.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipyridamole Di-O-|A-D-glucuronide | |
CAS RN |
107136-95-8 |
Source


|
| Record name | 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)
![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)
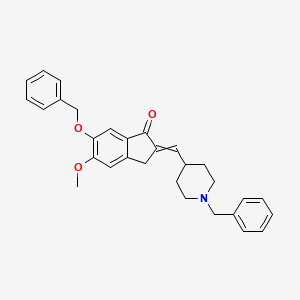
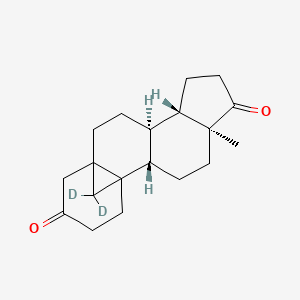
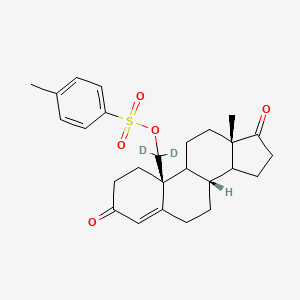
![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)
